2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione
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Overview
Description
2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The presence of the 3,5-dimethylphenyl group attached to the cyclohexane-1,3-dione core imparts unique characteristics to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione typically involves the reaction of 3,5-dimethylbenzoyl chloride with cyclohexane-1,3-dione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant pigments. This inhibition leads to the bleaching and eventual death of the target plants .
Comparison with Similar Compounds
Similar Compounds
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
Mesotrione: 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
2-(3,5-Dimethylphenyl)cyclohexane-1,3-dione is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties compared to other cyclohexane-1,3-dione derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H16O2 |
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Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-9-6-10(2)8-11(7-9)14-12(15)4-3-5-13(14)16/h6-8,14H,3-5H2,1-2H3 |
InChI Key |
NPIFBSUUAHBPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2C(=O)CCCC2=O)C |
Origin of Product |
United States |
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